molecular formula C7H10N2OS B12926169 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol CAS No. 89808-12-8

4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol

Cat. No.: B12926169
CAS No.: 89808-12-8
M. Wt: 170.23 g/mol
InChI Key: ZDJVSHBNPRARSX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol ( 89808-12-8) is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . It serves as a versatile pyrimidine building block in organic synthesis and pharmaceutical research. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This particular compound features a methylsulfanyl (S-CH3) group and a hydroxyl (OH) group on its pyrimidine core, making it a potential intermediate for the synthesis of more complex molecules. Research indicates that structurally similar compounds, such as those featuring a 4,6-dimethyl-2-(methylsulfonyl)pyrimidine core, are utilized in the development of various pharmacologically active agents . The presence of the methylsulfanyl group offers a site for further chemical modification, for example, oxidation to sulfoxide or sulfone analogs, which can alter the electronic properties and binding affinity of the resulting molecules . As such, this compound is a valuable precursor for researchers exploring new chemical entities in areas like drug discovery and agrochemical development. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,6-dimethyl-2-methylsulfanylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-6(10)5(2)9-7(8-4)11-3/h10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJVSHBNPRARSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521724
Record name 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89808-12-8
Record name 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol typically involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid. This reaction yields 4,6-dimethyl-1-mercaptopyrimidine, which is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate results in the formation of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents, such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation, is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The hydroxyl group at position 5 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Functional Group Effects : The hydroxyl group at position 5 enhances hydrogen-bonding capacity compared to carboxylic acid or methylsulfanyl derivatives, influencing solubility and intermolecular interactions .

Lithiation and Electrophilic Substitution

  • Target Compound : Likely synthesized via lithiation at position 5 of a precursor (e.g., 4,6-dimethyl-2-(methylsulfanyl)pyrimidine) using lithium diisopropylamide (LDA), followed by hydroxylation .
  • Analog Synthesis: DCSMP Derivatives: Lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) at position 5 enables reactions with aldehydes to form alkenols or ketones . Regioselectivity: LDA preferentially metalates position 5 in 2-(methylsulfanyl)-4-chloropyrimidine, a trend likely applicable to the target compound .

Functional Group Transformations

  • Methylsulfanyl Group : Unlike hydroxyl or chloro substituents, the methylsulfanyl group acts as a moderate leaving group, enabling nucleophilic displacement under specific conditions (e.g., with amines or thiols) .
  • Acidity: The hydroxyl group in 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol has a predicted pKa of ~5.91 . The target compound’s hydroxyl group, flanked by methyl donors, may exhibit a slightly higher pKa (~6–7), reducing acidity compared to carboxylic acid analogs (pKa ~5.9) .

Physicochemical Properties

Property This compound 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol 4,6-Dimethylpyrimidine-5-carboxylic Acid
Melting Point (°C) Not reported 241–243 Not reported
Solubility Moderate (hydroxyl enhances polarity) Low (chloro reduces polarity) Low (carboxylic acid may form salts)
Lipophilicity (LogP) ~2.5 (estimated) ~2.8 ~1.9

Key Trends :

  • Melting Points : Chloro-substituted analogs exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Lipophilicity : Methyl groups increase LogP compared to polar substituents (e.g., hydroxyl or carboxylic acid), enhancing membrane permeability .

Research Implications

  • Drug Design : The methylsulfanyl and hydroxyl groups offer dual functionality for covalent binding or hydrogen-bond interactions in target proteins, relevant to antimicrobial or anticancer agents .

Biological Activity

4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol (CAS No. 89808-12-8) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique methylsulfanyl group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's molecular formula is C7H10N2OSC_7H_{10}N_2OS, and it has a molecular weight of 174.23 g/mol. Its structure can be represented as follows:

PropertyValue
CAS No. 89808-12-8
Molecular Formula C7H10N2OS
Molecular Weight 174.23 g/mol
IUPAC Name This compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2). The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxic Effects of this compound

Cell LineIC50 (µM)% Inhibition at 40 µg/mL
SGC-790115.375.0
A54912.880.1
HepG210.584.1

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve modulation of key enzymatic pathways and receptor interactions. Specifically, studies suggest that the compound may inhibit certain kinases associated with cancer progression and metastasis.

Other Biological Activities

Beyond anticancer properties, preliminary studies have indicated potential antibacterial and antifungal activities. These findings are particularly relevant given the increasing resistance to conventional antibiotics.

Case Studies

  • Anticancer Activity in Gastric Cancer Models : In a study conducted on SGC-7901 cells, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, highlighting its potential as a therapeutic agent.
  • Inhibition of Kinases : A recent investigation into the compound's mechanism revealed that it effectively inhibits the activity of specific kinases involved in cell signaling pathways critical for tumor growth.

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